1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety bearing a carboxylic acid group at the 4-position. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic processes. Its molecular formula is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol (CAS 1334491-51-8, ). The Boc group facilitates deprotection under acidic conditions, making the compound valuable in medicinal chemistry for intermediate synthesis .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)15-5-4-8(6-15)16-7-9(10(17)18)13-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYHXFNYEOYAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C12H18N4O4
- Molecular Weight : 282.30 g/mol
- CAS Number : 1334491-51-8
- IUPAC Name : this compound
The 1,2,3-triazole ring is known for its ability to form non-covalent interactions with proteins and enzymes, which is crucial for its biological activity. These compounds can act as enzyme inhibitors and have shown promise in targeting various cancer-related pathways. The presence of the carboxylic acid group enhances solubility and facilitates interaction with biological membranes, promoting cellular uptake.
Anticancer Properties
Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxicity against lung and breast cancer cell lines due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis .
Antifungal Activity
The nitrogen-rich structure of the triazole group also contributes to antifungal properties. Triazoles are commonly used in clinical settings as antifungal agents due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives including our compound of interest. The study found that:
- Compound Efficacy : The synthesized triazoles showed IC50 values in the micromolar range against various cancer cell lines, indicating potent activity .
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Organism | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 5.6 | |
| Anticancer | MCF7 (Breast Cancer) | 7.2 | |
| Antifungal | Candida albicans | 10.0 |
Safety and Toxicity
The safety profile of this compound has been assessed in preliminary studies. The compound exhibited low toxicity levels with a pKa value indicating weak acidity (pKa = 7.65–8.08), suggesting minimal risk for adverse effects in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
5-(Difluoromethyl) Derivative
- Structure : 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2044903-03-7).
- Molecular Weight : 332.3 g/mol.
- Purity ≥95% (Biosynth) .
5-Methyl Derivative
- Structure : 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334485-82-3).
- Molecular Weight : 295.33 g/mol.
- Applications : Methyl substitution simplifies synthetic routes, often used in click chemistry for stable conjugates .
3-Methyl Pyrazole Variant
- Structure : 1-{1-[(tert-Butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 2090724-46-0).
- Molecular Weight : 295.33 g/mol.
- Notes: Pyrazole substitution alters hydrogen-bonding capacity, affecting target binding in drug design .
Variations in the Cyclic Amine Core
Piperidin-3-yl Analog
- Structure : 1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid (CAS 2060045-99-8).
- Molecular Weight : 346.33 g/mol.
- Impact : The six-membered piperidine ring increases conformational flexibility compared to pyrrolidine, influencing pharmacokinetics .
Azetidin-3-yl Derivative
Functional Group Modifications
5-Formyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid.
- Key Feature : Exists as a ring-chain tautomer (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) in solution (20% cyclic form).
- Application : The formyl group enables further derivatization via Schiff base formation, useful in metal-binding studies .
Aminophenyl Derivative
- Structure: 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
- Activity : Demonstrates antimicrobial activity against Gram-positive and Gram-negative pathogens, including Vibrio cholerae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
